Carotegrast Methyl

Description

Properties

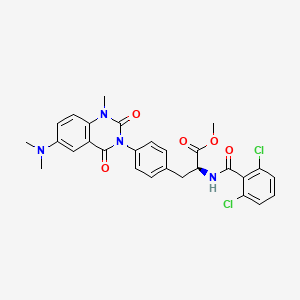

IUPAC Name |

methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHHPKCJJIFLBQ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26Cl2N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193189 |

Source

|

| Record name | Carotegrast methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401905-67-7 |

Source

|

| Record name | Carotegrast methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carotegrast methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Carotegrast Methyl: A Deep Dive into its Mechanism of Action in Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, an orally administered small-molecule prodrug, represents a significant advancement in the therapeutic landscape for ulcerative colitis (UC). Its targeted mechanism of action offers a novel approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides an in-depth exploration of the core mechanism of action of carotegrast methyl, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Antagonism of α4β1 and α4β7 Integrins

Carotegrast methyl is rapidly converted to its active metabolite, carotegrast (also known as HCA2969), which functions as a potent and selective dual antagonist of two key cell adhesion molecules: α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are expressed on the surface of leukocytes, including T lymphocytes, and play a crucial role in their trafficking and infiltration into inflamed tissues.

In the context of ulcerative colitis, the gut-homing integrin α4β7 is of particular importance. It interacts with its primary ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the vascular endothelial cells of the gastrointestinal tract.[2][3] This interaction facilitates the adhesion and subsequent transmigration of pathogenic lymphocytes from the bloodstream into the intestinal mucosa, a critical step in the inflammatory cascade of UC. The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is also upregulated in inflamed gut tissue.

Carotegrast, by binding to α4β1 and α4β7 integrins, competitively inhibits their interaction with VCAM-1 and MAdCAM-1, respectively.[1] This blockade effectively disrupts the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium of the gut, thereby reducing the influx of inflammatory cells into the colonic mucosa. The consequence is a dampening of the inflammatory response, leading to symptomatic improvement and mucosal healing in patients with UC.

Preclinical Evidence

In Vitro Binding Affinity

The potent and selective binding of carotegrast's active metabolite to human and mouse α4β1 and α4β7 integrins has been demonstrated in in vitro studies. The table below summarizes the binding affinities (dissociation constant, KD) and inhibitory concentrations (IC50) of HCA2969.

| Target | Species | Cell Line | KD (nM) | IC50 (nM) |

| α4β1 Integrin | Human | Jurkat | 0.32 | 5.8 |

| α4β7 Integrin | Human | RPMI-8866 | 0.46 | 1.4 |

| α4β7 Integrin | Mouse | TK-1 | 0.2 | 26 |

Experimental Protocol: Competitive Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its target receptor. While the specific proprietary protocol for HCA2969 is not publicly available, a general methodology can be described:

-

Membrane Preparation: Cell membranes expressing the target integrin (e.g., from Jurkat cells for α4β1 or RPMI-8866 cells for α4β7) are isolated and purified.

-

Radioligand: A radiolabeled ligand known to bind specifically to the target integrin is used.

-

Competition: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (HCA2969).

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through a filter that traps the cell membranes.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) can then be derived from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy in a Murine Model of Colitis

The therapeutic potential of carotegrast methyl was evaluated in a well-established mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model recapitulates key features of human inflammatory bowel disease.

-

Results: Oral administration of carotegrast methyl in the diet dose-dependently prevented the development of colitis. This was evidenced by a reduction in colon weight, a marker of inflammation, and a significant decrease in the infiltration of T-cells into the colonic lamina propria. The efficacy of the highest dose of carotegrast methyl was comparable to that of an anti-α4 integrin monoclonal antibody.

-

Donor Cells: CD4+ T cells are isolated from the spleens of IL-10 deficient mice.

-

Recipient Mice: Severe combined immunodeficient (SCID) mice, which lack their own functional T and B cells, are used as recipients.

-

Cell Transfer: The isolated IL-10 deficient CD4+ T cells are injected intraperitoneally into the SCID mice.

-

Treatment: Carotegrast methyl is administered orally, typically mixed in the chow, starting from the day of or the day before the cell transfer.

-

Monitoring: The mice are monitored for clinical signs of colitis, such as weight loss and diarrhea, over several weeks.

-

Endpoint Analysis: At the end of the study, the colons are harvested to assess inflammatory parameters, including colon weight, histological scoring of inflammation, and immunohistochemical analysis of immune cell infiltration.

Clinical Efficacy in Ulcerative Colitis

The efficacy and safety of carotegrast methyl for the treatment of moderately active ulcerative colitis have been established in Phase 2a and Phase 3 clinical trials. The standard dosage evaluated was 960 mg administered orally three times daily.

Phase 2a Clinical Trial (NCT02275726)

This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of carotegrast methyl in patients with moderately active UC who had an inadequate response or intolerance to mesalamine or corticosteroids.[4]

| Endpoint (Week 8) | Carotegrast Methyl (960 mg TID) (n=51) | Placebo (n=51) | Odds Ratio (95% CI) | p-value |

| Clinical Response | 62.7% | 25.5% | 5.35 (2.23 - 12.82) | 0.0002 |

| Clinical Remission | 23.5% | 3.9% | 7.81 (1.64 - 37.24) | 0.0099 |

| Mucosal Healing | 58.8% | 29.4% | 4.65 (1.81 - 11.90) | 0.0014 |

Phase 3 Clinical Trial (AJM300/CT3; NCT03531892)

This multicenter, randomized, double-blind, placebo-controlled study further confirmed the efficacy and safety of carotegrast methyl in a larger population of patients with moderately active UC with an inadequate response to mesalamine.

| Endpoint (Week 8) | Carotegrast Methyl (960 mg TID) (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |

| Clinical Response | 45.1% | 20.8% | 3.30 (1.73 - 6.29) | 0.00028 |

| Clinical Remission | 24.5% | 11.9% | 2.41 (1.11 - 5.24) | 0.024 |

| Symptomatic Remission | 35.3% | 18.8% | 2.33 (1.23 - 4.40) | 0.008 |

| Endoscopic Improvement | 51.0% | 27.7% | 2.72 (1.50 - 4.93) | 0.0007 |

| Endoscopic Remission | 29.4% | 14.9% | 2.39 (1.19 - 4.80) | 0.013 |

Visualizing the Mechanism and Workflows

Signaling Pathway of Carotegrast Methyl in Ulcerative Colitis

Caption: Carotegrast methyl's mechanism of action in UC.

Experimental Workflow: Preclinical Murine Colitis Model

Caption: Workflow of the IL-10-/- T-cell transfer colitis model.

Logical Relationship: Clinical Trial Design (Phase 3)dot

digraph "Phase 3 Clinical Trial Design" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", fontcolor="#4285F4", fontsize=9];

"Screening" [label="Patient Screening\n(Moderately Active UC)"]; "Randomization" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Randomization (1:1)"]; "Treatment_Arm" [label="Carotegrast Methyl\n(960 mg TID)"]; "Placebo_Arm" [label="Placebo TID"]; "Treatment_Period" [label="8-Week Double-Blind\nTreatment Period"]; "Primary_Endpoint" [label="Primary Endpoint Assessment\n(Clinical Response at Week 8)"]; "Extension_Phase" [label="Optional 16-Week\nExtension Treatment"]; "Final_Assessment" [label="Final Efficacy and\nSafety Assessments"];

"Screening" -> "Randomization"; "Randomization" -> "Treatment_Arm"; "Randomization" -> "Placebo_Arm"; "Treatment_Arm" -> "Treatment_Period"; "Placebo_Arm" -> "Treatment_Period"; "Treatment_Period" -> "Primary_Endpoint"; "Primary_Endpoint" -> "Extension_Phase"; "Extension_Phase" -> "Final_Assessment"; }

References

- 1. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 3. α4β7/MAdCAM-1 interactions play an essential role in transitioning cryptopatches into isolated lymphoid follicles, and a non-essential role in cryptopatch formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Efficacy of AJM300, an Oral Antagonist of α4 Integrin, in Induction Therapy for Patients With Active Ulcerative Colitis. | Semantic Scholar [semanticscholar.org]

The Pharmacological Profile of Carotegrast Methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally administered small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted to its active metabolite, carotegrast (HCA2969), which potently and selectively inhibits both α4β1 and α4β7 integrins.[1][2] By blocking the interaction of these integrins with their respective ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), Carotegrast methyl effectively inhibits the trafficking and infiltration of inflammatory leukocytes into the gastrointestinal tract.[3] This targeted mechanism of action has positioned Carotegrast methyl as a novel therapeutic agent for the treatment of ulcerative colitis (UC), for which it has received its first approval in Japan.[1] This guide provides a comprehensive overview of the pharmacological profile of Carotegrast methyl, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety.

Mechanism of Action

Carotegrast methyl exerts its therapeutic effect through the targeted inhibition of α4-integrins, which are key mediators of leukocyte adhesion and migration to sites of inflammation. The active metabolite, carotegrast, is a dual antagonist of α4β1 and α4β7 integrins.[2]

-

α4β7/MAdCAM-1 Pathway: The interaction between the α4β7 integrin on the surface of lymphocytes and MAdCAM-1 on the endothelial cells of the gut is a critical step in the homing of these immune cells to the intestinal mucosa. In inflammatory bowel disease (IBD), the expression of MAdCAM-1 is upregulated, leading to excessive recruitment of inflammatory cells. Carotegrast effectively blocks this interaction, thereby reducing the influx of pathogenic lymphocytes into the colon.

-

α4β1/VCAM-1 Pathway: The α4β1 integrin and its ligand VCAM-1 are also involved in leukocyte adhesion and migration to inflamed tissues, including the gut. Carotegrast's inhibition of this pathway further contributes to its anti-inflammatory effects.

The blockade of these pathways leads to a reduction in the inflammatory cascade within the intestinal mucosa, promoting mucosal healing and amelioration of clinical symptoms in patients with ulcerative colitis.

Signaling Pathway

The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. By blocking this initial binding step, Carotegrast methyl effectively prevents the downstream signaling that contributes to the perpetuation of the inflammatory response in the gut.

In Vitro Pharmacology

The in vitro activity of Carotegrast methyl's active metabolite, carotegrast (HCA2969), has been characterized in various binding and cell-based assays.

Quantitative In Vitro Activity of Carotegrast (HCA2969)

| Target | Assay Type | Cell Line | IC50 (nM) | KD (nM) | Reference |

| Human α4β1 Integrin | Inhibition of Binding | Jurkat | 5.8 | 0.32 | |

| Human α4β7 Integrin | Inhibition of Binding | RPMI-8866 | 1.4 | 0.46 | |

| Mouse α4β7 Integrin | Inhibition of Binding | TK-1 | 26 | 0.2 |

Experimental Protocols

Representative In Vitro Binding Assay: Competitive Radioligand Binding

This protocol is a representative example of how the binding affinity of carotegrast to α4 integrins could be determined.

References

Carotegrast methyl's active metabolite HCA2969

An In-depth Technical Guide on Carotegrast (HCA2969): The Active Metabolite of Carotegrast Methyl

Introduction

Carotegrast methyl (formerly known as AJM300) is an orally administered prodrug developed for the treatment of moderately active ulcerative colitis.[1][2][3] It is designed to enhance oral bioavailability and, upon absorption, is rapidly hydrolyzed by carboxylesterase 1 in the liver to its pharmacologically active form, carotegrast, also identified as HCA2969.[1][4] Carotegrast methyl itself possesses minimal pharmacological activity. This technical guide focuses on the core scientific and clinical data related to the active metabolite, HCA2969.

Pharmacodynamics: Mechanism of Action

HCA2969 is a potent and selective small-molecule antagonist of α4 integrin. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. Specifically, HCA2969 targets both α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.

In the context of inflammatory bowel disease (IBD), the migration of leukocytes from the bloodstream into the intestinal mucosa is a key driver of chronic inflammation. This process is mediated by the binding of α4β7 integrin on the surface of lymphocytes to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on endothelial cells in the gut. The interaction between α4β1 integrin and Vascular Cell Adhesion Molecule-1 (VCAM-1) also contributes to inflammatory cell trafficking.

By binding to α4β1 and α4β7 integrins, HCA2969 competitively blocks their interaction with their respective ligands, MAdCAM-1 and VCAM-1. This inhibition prevents the adhesion and subsequent transmigration of inflammatory leukocytes into the gastrointestinal tract, thereby reducing mucosal inflammation.

Metabolism and Pharmacokinetics

Carotegrast methyl is an ester prodrug that is orally absorbed and primarily metabolized in the liver by carboxylesterase 1 to form its active carboxylic acid metabolite, carotegrast (HCA2969). A smaller fraction of carotegrast methyl is also metabolized by Cytochrome P450 3A4 (CYP3A4). Systemic exposure to carotegrast is significantly higher than that of the parent prodrug.

dot

Quantitative Pharmacology Data

The binding affinity and inhibitory potency of HCA2969 have been characterized across different species and integrin subtypes. The data consistently demonstrate high affinity and potent inhibition.

| Parameter | Target | Cell Line | Species | Value (nmol/L) | Citation(s) |

| KD | Human α4β1 Integrin | Jurkat | Human | 0.32 | |

| KD | Human α4β7 Integrin | RPMI-8866 | Human | 0.46 | |

| KD | Mouse α4β7 Integrin | TK-1 | Mouse | 0.20 | |

| IC50 | Human α4β1 Integrin | Jurkat | Human | 5.8 | |

| IC50 | Human α4β7 Integrin | RPMI-8866 | Human | 1.4 | |

| IC50 | Mouse α4β7 Integrin | TK-1 | Mouse | 26 | |

| IC50 | Mouse α4β1 Integrin | - | Mouse | 0.94 | |

| IC50 | Rat α4β7 Integrin | - | Rat | 4.1 | |

| IC50 | Rat α4β1 Integrin | - | Rat | 8.5 |

Experimental Protocols

In Vitro Affinity and Binding Inhibition Assays

Detailed methodologies for determining the binding characteristics of HCA2969 involve cell-based assays.

-

Objective: To determine the dissociation constant (KD) and 50% inhibitory concentration (IC50) of HCA2969 for α4 integrins.

-

Cell Lines:

-

Jurkat cells: Expressing human α4β1 integrin.

-

RPMI-8866 cells: Expressing human α4β7 integrin.

-

TK-1 cells: Expressing mouse α4β7 integrin.

-

-

Protocol for KD Determination:

-

Radiolabeled 3H-HCA2969 is synthesized.

-

Cells expressing the target integrin (Jurkat, RPMI-8866, or TK-1) are incubated with varying concentrations of 3H-HCA2969.

-

The binding reaction is allowed to reach equilibrium.

-

Bound and unbound radioligand are separated, typically by filtration.

-

The amount of bound 3H-HCA2969 is quantified using scintillation counting.

-

The KD value is calculated from saturation binding curves.

-

-

Protocol for IC50 Determination (Cell Adhesion Assay):

-

Microtiter plates are coated with the respective adhesion molecules (e.g., VCAM-1 or MAdCAM-1).

-

Integrin-expressing cells (e.g., Jurkat) are fluorescently labeled.

-

Cells are pre-incubated with various concentrations of HCA2969.

-

The cell suspension is added to the coated plates and incubated to allow for cell adhesion.

-

Non-adherent cells are washed away.

-

The fluorescence of the remaining adherent cells is measured.

-

The IC50 value, representing the concentration of HCA2969 that inhibits 50% of cell adhesion, is determined from the dose-response curve.

-

dot

In Vivo Experimental Colitis Model

The anti-inflammatory efficacy of carotegrast methyl was evaluated in a well-established mouse model of colitis.

-

Objective: To assess the ability of orally administered carotegrast methyl to prevent the development of colitis.

-

Animal Model: Colitis induced by the transfer of IL-10 deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model mimics key features of human IBD.

-

Protocol:

-

CD4+ T cells are isolated from IL-10 deficient mice.

-

The isolated T cells are transferred to SCID mice.

-

Mice are fed a diet containing carotegrast methyl (e.g., 0.03-1% in the diet) for a specified period (e.g., 15 days).

-

Control groups receive a standard diet or a diet with a vehicle.

-

At the end of the study period, colonic inflammation is assessed through histological analysis, measuring parameters such as inflammatory cell infiltration, epithelial cell hyperplasia, and colon weight.

-

-

Pharmacodynamic Readouts: In separate studies, lymphocyte homing to Peyer's patches was inhibited, and peripheral lymphocyte counts were increased in a dose-dependent manner after a single oral administration of carotegrast methyl to BALB/c mice.

Signaling Pathway Inhibition

HCA2969 functions as a direct antagonist, physically blocking the binding site on α4 integrins. This prevents the "outside-in" signaling cascade that normally occurs upon ligand binding. The typical signaling pathway involves the recruitment of cytoskeletal proteins and kinases like Focal Adhesion Kinase (FAK), which leads to cytoskeletal reorganization and cell activation—processes essential for firm adhesion and migration of leukocytes. By inhibiting the initial binding event, HCA2969 prevents the activation of these downstream pathways.

dot

References

- 1. Carotegrast methyl - Wikipedia [en.wikipedia.org]

- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 3. What is Carotegrast methyl used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Carotegrast Methyl: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, trade name Carogra, is an orally administered small-molecule prodrug developed for the treatment of moderately active ulcerative colitis.[1][2] It acts as a selective antagonist of α4 integrins, playing a crucial role in the inhibition of inflammatory processes in the gastrointestinal tract.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of Carotegrast methyl, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Molecular Structure and Physicochemical Properties

Carotegrast methyl is systematically named methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate.[1] As a prodrug, it is designed to enhance oral bioavailability and has limited pharmacological activity itself. In the liver, it is hydrolyzed by the enzyme carboxylesterase 1 into its active metabolite, carotegrast.

| Property | Value | Source |

| Carotegrast methyl | ||

| IUPAC Name | methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate | |

| Molecular Formula | C28H26Cl2N4O5 | |

| Molar Mass | 569.44 g·mol−1 | |

| CAS Number | 401905-67-7 | |

| Carotegrast (Active Metabolite) | ||

| IUPAC Name | (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |

| Molecular Formula | C27H24Cl2N4O5 | |

| Molar Mass | 555.4 g/mol | |

| CAS Number | 401904-75-4 |

Mechanism of Action

Carotegrast methyl exerts its therapeutic effect through its active metabolite, carotegrast, which is a potent and selective antagonist of α4β1 and α4β7 integrins. These integrins are expressed on the surface of leukocytes and are critically involved in their adhesion to and migration across the vascular endothelium into inflamed tissues.

In the context of ulcerative colitis, the interaction between α4β7 integrin on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gut is a key step in the inflammatory cascade. Carotegrast blocks this interaction, thereby preventing the trafficking of leukocytes into the intestinal mucosa and reducing inflammation. It also inhibits the interaction between α4β1 integrin and vascular cell adhesion molecule-1 (VCAM-1).

References

Carotegrast Methyl: A Deep Dive into its Modulation of Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, known by its trade name Carogra®, is an orally administered small-molecule prodrug developed for the treatment of moderately active ulcerative colitis.[1][2] It represents a significant advancement in the therapeutic landscape for inflammatory bowel diseases (IBD), offering a targeted approach to mitigating the chronic inflammation that characterizes these conditions.[3][4] Carotegrast methyl itself has limited pharmacological activity and is designed to enhance oral bioavailability.[1] Following administration, it is hydrolyzed in the liver by the enzyme carboxylesterase 1 to its active metabolite, carotegrast. This active form, previously referred to as HCA2969 during development, is a potent antagonist of α4-integrin.

The primary mechanism of action of carotegrast involves the inhibition of leukocyte trafficking, a critical process in the pathophysiology of IBD. By targeting α4-integrins, carotegrast effectively blocks the adhesion and subsequent migration of leukocytes from the bloodstream into inflamed intestinal tissues, thereby reducing the inflammatory cascade. This technical guide provides an in-depth overview of the effects of carotegrast methyl on leukocyte trafficking, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of α4-Integrin-Mediated Leukocyte Adhesion

The inflammatory response in ulcerative colitis is characterized by the excessive infiltration of leukocytes, such as lymphocytes, into the intestinal mucosa. This process is mediated by the interaction between integrins on the surface of leukocytes and cell adhesion molecules (CAMs) expressed on the vascular endothelium of the gut. Carotegrast's active metabolite is a dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.

-

α4β1/VCAM-1 Pathway: The α4β1 integrin on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells. This interaction is crucial for the recruitment of a broad range of leukocytes to sites of inflammation throughout the body.

-

α4β7/MAdCAM-1 Pathway: The α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the endothelium of the gastrointestinal tract. This interaction is a key driver of the specific homing of lymphocytes to the gut.

Carotegrast competitively binds to α4-integrins, thereby preventing their interaction with VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their extravasation into the surrounding tissue. The reduction in leukocyte infiltration into the colonic mucosa leads to a decrease in inflammation and facilitates mucosal healing.

Quantitative Data on the Efficacy of Carotegrast Methyl

The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating the potent and specific effects of carotegrast methyl on leukocyte trafficking and its clinical efficacy in ulcerative colitis.

Table 1: Preclinical In Vitro Activity of Carotegrast (HCA2969)

| Target | Species | Cell Line | Parameter | Value |

| α4β1 Integrin | Human | Jurkat | KD | 0.32 nM |

| Human | Jurkat | IC50 | 5.8 nM | |

| α4β7 Integrin | Human | RPMI-8866 | KD | 0.46 nM |

| Human | RPMI-8866 | IC50 | 1.4 nM | |

| Mouse | TK-1 | KD | 0.2 nM | |

| Mouse | TK-1 | IC50 | 26 nM |

Table 2: Preclinical In Vivo Pharmacodynamic Effects of Carotegrast Methyl in Mice

| Experiment | Model | Dosage | Effect |

| Lymphocyte Homing | BALB/c Mice | 0.3, 3, 30 mg/kg (single oral dose) | Dose-dependent inhibition of lymphocyte homing to Peyer's patches and increase in peripheral lymphocyte counts. |

| Experimental Colitis | IL-10 Deficient CD4+ T-cell Transfer Model | 0.03-1% in diet for 15 days | Prevention of colitis development, histological improvement (reduced epithelial cell hyperplasia and inflammatory cell infiltration), and prevention of colon weight increase. |

Table 3: Clinical Efficacy of Carotegrast Methyl in Moderately Active Ulcerative Colitis (Phase 3 Study)

| Outcome | Carotegrast Methyl (960 mg TID) | Placebo | p-value |

| Endoscopic Improvement (MES of 0 or 1) at Week 8 | 64% (9/14) | - | - |

| Endoscopic Remission (MES of 0) at Week 8 | 57% (8/14) | - | - |

| Median Mayo Endoscopic Subscore (MES) Change from Baseline | 3.0 to 0.0 | - | 0.008 |

| Median Mayo Score Change from Baseline | 7.0 to 0.0 | - | 0.006 |

| Median Clinical Activity Index Change from Baseline | 6.0 to 0.0 | - | 0.015 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of carotegrast methyl on leukocyte trafficking. These protocols are based on standard laboratory practices and published literature in the field.

In Vitro Leukocyte Adhesion Assay (Static Conditions)

This assay quantifies the ability of carotegrast to inhibit the adhesion of leukocytes to immobilized adhesion molecules.

a. Materials:

-

96-well microplate

-

Recombinant human VCAM-1 and MAdCAM-1

-

Leukocyte cell line expressing α4-integrins (e.g., Jurkat cells)

-

Carotegrast (active metabolite)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Plate reader with fluorescence detection

b. Protocol:

-

Coating the Plate: Coat the wells of a 96-well plate with a solution of VCAM-1 or MAdCAM-1 (typically 1-10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.

-

Cell Preparation: Label Jurkat cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.

-

Inhibition: Incubate the labeled cells with varying concentrations of carotegrast for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension (containing carotegrast) to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

-

Analysis: Calculate the percentage of inhibition of adhesion for each concentration of carotegrast compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Lymphocyte Homing Assay

This assay assesses the effect of carotegrast methyl on the migration of lymphocytes to secondary lymphoid tissues in a living animal.

a. Materials:

-

BALB/c mice

-

Carotegrast methyl

-

Fluorescently labeled lymphocytes (e.g., with CFSE)

-

Flow cytometer

b. Protocol:

-

Cell Preparation: Isolate lymphocytes from the spleen and lymph nodes of a donor mouse and label them with a fluorescent dye.

-

Drug Administration: Administer carotegrast methyl orally to a group of recipient mice at various doses. A control group receives the vehicle.

-

Cell Injection: After a specified time following drug administration, inject the fluorescently labeled lymphocytes intravenously into the recipient mice.

-

Tissue Harvest: After a defined period (e.g., 1-2 hours) to allow for lymphocyte homing, euthanize the mice and harvest Peyer's patches and other lymphoid organs.

-

Cell Isolation: Prepare single-cell suspensions from the harvested tissues.

-

Flow Cytometry: Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have migrated to each tissue.

-

Analysis: Compare the number of migrated lymphocytes in the carotegrast methyl-treated groups to the control group to determine the percentage of inhibition of lymphocyte homing.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Figure 1: Mechanism of Action of Carotegrast Methyl in Inhibiting Leukocyte Trafficking.

Figure 2: Workflow for the In Vitro Leukocyte Adhesion Assay.

Conclusion

Carotegrast methyl is a targeted oral therapy that effectively modulates leukocyte trafficking by inhibiting the interaction between α4-integrins and their endothelial ligands. The preclinical data robustly demonstrate its potent and specific activity, which translates into clinically meaningful efficacy in patients with moderately active ulcerative colitis. The experimental protocols outlined provide a framework for the continued investigation of this and other molecules targeting leukocyte adhesion. The development of carotegrast methyl underscores the therapeutic potential of inhibiting specific pathways of inflammatory cell recruitment in the management of IBD.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Microfluidic Assay for the Assessment of Leukocyte Adhesion to Human Induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) [jove.com]

Preclinical Profile of Carotegrast Methyl (AJM300) in Crohn's Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Carotegrast methyl (AJM300), an orally active, small-molecule α4-integrin antagonist investigated for the treatment of inflammatory bowel disease (IBD), including Crohn's disease. Carotegrast methyl is a prodrug that is converted to its active metabolite, HCA2969, which targets the α4β1 and α4β7 integrins, crucial mediators of lymphocyte trafficking to inflamed intestinal tissue.[1][2][3] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.

Mechanism of Action: Inhibition of Lymphocyte Trafficking

Carotegrast methyl exerts its therapeutic effect by competitively inhibiting the interaction between α4-integrins on the surface of lymphocytes and their corresponding ligands on endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3][4] This blockade disrupts the process of lymphocyte adhesion and transmigration into the lamina propria of the gut, thereby reducing the inflammatory infiltrate that drives the pathology of Crohn's disease.

In Vitro Binding Affinity

The active metabolite of Carotegrast methyl, HCA2969, has demonstrated high binding affinity and specificity for both human and mouse α4β1 and α4β7 integrins. The following table summarizes the in vitro binding potency.

| Target | Cell Line | KD (nM) | IC50 (nM) |

| Human α4β1 Integrin | Jurkat | 0.32 | 5.8 |

| Human α4β7 Integrin | RPMI-8866 | 0.46 | 1.4 |

| Mouse α4β7 Integrin | TK-1 | 0.2 | 26 |

| Data sourced from MedchemExpress. |

Preclinical Efficacy in a Murine Model of Colitis

The anti-inflammatory effects of Carotegrast methyl were evaluated in a well-established mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice. Oral administration of Carotegrast methyl demonstrated a dose-dependent prevention of the development of experimental colitis.

Experimental Workflow: IL-10 Deficient T-Cell Transfer Model

Efficacy Data

Oral treatment with Carotegrast methyl led to significant improvements in key colitis-related parameters in a dose-dependent manner. The maximum efficacy, observed at a 1% dietary concentration, was comparable to that of an anti-α4 integrin monoclonal antibody.

| Treatment Group | Colon Weight (g) | T-cell Infiltration in Lamina Propria |

| Control (Placebo) | Increased | High |

| AJM300 (0.1% diet) | Significantly Inhibited Increase (p < 0.001) | Reduced |

| AJM300 (0.3% diet) | Significantly Inhibited Increase (p < 0.001) | Reduced |

| AJM300 (1% diet) | Significantly Inhibited Increase (p < 0.001) | >95% Inhibition |

| Data adapted from Sugiura et al., 2013. |

Experimental Protocols

IL-10 Deficient CD4+ T-Cell Adoptive Transfer Model of Colitis

-

Animal Models : Donor mice were IL-10 deficient (IL-10-/-) BALB/c mice. Recipient mice were C.B-17/lcr-scid/scid Jcl (SCID) mice.

-

Cell Isolation : CD4+ T cells were isolated from the spleens and mesenteric lymph nodes of donor IL-10-/- mice.

-

Adoptive Transfer : Isolated CD4+ T cells were adoptively transferred to recipient SCID mice.

-

Treatment Administration : Carotegrast methyl (as AJM300M1, a formulation containing approximately 43% AJM300) or a placebo was administered ad libitum in the diet at concentrations of 0.03%, 0.1%, 0.3%, or 1% (expressed as the concentration of AJM300M1), starting from day -1 post-transfer.

-

Efficacy Evaluation :

-

Stool Consistency Score : Monitored throughout the study.

-

Colon Weight : Measured at the end of the study as an indicator of inflammation.

-

Histological Analysis : Colon tissues were processed for histological examination to assess inflammation and cellular infiltration.

-

T-cell Infiltration : T-cell infiltration into the lamina propria was quantified to assess the extent of immune cell recruitment.

-

Pharmacodynamics

Oral administration of Carotegrast methyl in mice resulted in a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding increase in peripheral lymphocyte counts, consistent with its mechanism of action of blocking lymphocyte trafficking.

Conclusion

The preclinical data for Carotegrast methyl (AJM300) strongly support its potential as an orally administered therapeutic for Crohn's disease. Its active metabolite, HCA2969, effectively and specifically antagonizes α4β1 and α4β7 integrins, leading to a reduction in lymphocyte infiltration into the inflamed gut. In a murine model of colitis, Carotegrast methyl demonstrated dose-dependent efficacy in preventing disease development, with a potency comparable to that of a monoclonal antibody targeting the same pathway. These findings provide a solid foundation for the clinical development of Carotegrast methyl in patients with Crohn's disease.

References

Carotegrast Methyl: A Technical Deep Dive into its Interaction with VCAM-1 and MAdCAM-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, an orally administered small-molecule prodrug, represents a significant advancement in the treatment of ulcerative colitis.[1] Its therapeutic effect is mediated by its active metabolite, which acts as a potent antagonist of α4-integrins.[2][3] This technical guide provides an in-depth analysis of the molecular interactions between the active metabolite of carotegrast methyl and its principal targets: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). By elucidating the quantitative binding affinities, detailing the experimental protocols for their determination, and visualizing the underlying signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of carotegrast methyl's mechanism of action.

Core Mechanism of Action

Carotegrast methyl is a prodrug that is converted in vivo to its pharmacologically active form, HCA2969.[2] This active metabolite is a dual antagonist of α4β1 and α4β7 integrins. These integrins are expressed on the surface of leukocytes and play a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.

The α4β1 integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, while the α4β7 integrin specifically interacts with MAdCAM-1, found predominantly on the endothelium of the gastrointestinal tract. In inflammatory bowel diseases like ulcerative colitis, the overexpression of MAdCAM-1 in the gut vasculature facilitates the recruitment of α4β7-expressing lymphocytes, leading to chronic inflammation.

The active metabolite of carotegrast methyl competitively binds to α4β1 and α4β7 integrins, thereby blocking their interaction with VCAM-1 and MAdCAM-1, respectively. This inhibition of leukocyte adhesion and trafficking to the intestinal mucosa is the primary mechanism by which carotegrast methyl exerts its anti-inflammatory effects.

Quantitative Analysis of Binding Affinity

The potency of the active metabolite of carotegrast methyl, HCA2969, has been quantified through in vitro binding and cell-based assays. The following table summarizes the key binding affinity data.

| Target Integrin | Ligand | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Human α4β1 | VCAM-1 | Jurkat | Binding Assay | KD | 0.32 | |

| Human α4β1 | VCAM-1 | Jurkat | Cell Adhesion | IC50 | 5.8 | |

| Human α4β1 | VCAM-1 | Jurkat | Cell Adhesion | EC50 | 5.4 | |

| Human α4β7 | MAdCAM-1 | RPMI-8866 | Binding Assay | KD | 0.46 | |

| Human α4β7 | MAdCAM-1 | RPMI-8866 | Cell Adhesion | IC50 | 1.4 | |

| Mouse α4β7 | MAdCAM-1 | TK-1 | Binding Assay | KD | 0.2 | |

| Mouse α4β7 | MAdCAM-1 | TK-1 | Cell Adhesion | IC50 | 26 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of carotegrast methyl's active metabolite with VCAM-1 and MAdCAM-1.

Cell-Based Adhesion Assay for α4β1/VCAM-1 Interaction

This protocol describes the determination of the IC50 value for the inhibition of Jurkat cell adhesion to VCAM-1.

-

Cell Line: Jurkat cells, a human T lymphocyte cell line endogenously expressing α4β1 integrin.

-

Materials:

-

Recombinant human VCAM-1/Fc chimera

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

Active metabolite of carotegrast methyl (HCA2969)

-

-

Procedure:

-

Plate Coating: Coat 96-well microplates with recombinant human VCAM-1/Fc overnight at 4°C. Wash the wells with PBS to remove unbound protein and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Cell Preparation: Culture Jurkat cells in appropriate media. Prior to the assay, harvest the cells and resuspend them in serum-free media.

-

Inhibitor Incubation: Prepare a serial dilution of the active metabolite of carotegrast methyl. Pre-incubate the Jurkat cells with varying concentrations of the inhibitor or vehicle control for 30 minutes at 37°C.

-

Adhesion Step: Add the pre-incubated Jurkat cells to the VCAM-1-coated wells and allow them to adhere for 40-60 minutes at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification of Adhesion: Quantify the number of adherent cells using a Lactate Dehydrogenase (LDH) assay. Lyse the remaining adherent cells and measure the LDH activity in the lysate, which is proportional to the number of cells.

-

Data Analysis: Plot the percentage of cell adhesion against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis as the concentration of the inhibitor that causes 50% inhibition of cell adhesion.

-

Cell-Based Adhesion Assay for α4β7/MAdCAM-1 Interaction

This protocol outlines the determination of the IC50 value for the inhibition of RPMI-8866 cell adhesion to MAdCAM-1.

-

Cell Line: RPMI-8866, a human B cell line expressing α4β7 integrin.

-

Materials:

-

Recombinant human MAdCAM-1/Fc chimera

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Calcein AM (or other suitable fluorescent dye)

-

Active metabolite of carotegrast methyl (HCA2969)

-

-

Procedure:

-

Plate Coating: Coat 96-well microplates with recombinant human MAdCAM-1/Fc overnight at 4°C. Wash and block the wells as described in the VCAM-1 assay protocol.

-

Cell Preparation and Labeling: Culture RPMI-8866 cells. Prior to the assay, label the cells with a fluorescent dye such as Calcein AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free media.

-

Inhibitor Incubation: Prepare a serial dilution of the active metabolite of carotegrast methyl. Pre-incubate the labeled RPMI-8866 cells with varying concentrations of the inhibitor or vehicle control for 30 minutes at 37°C.

-

Adhesion Step: Add the pre-incubated cells to the MAdCAM-1-coated wells and allow them to adhere for 1 hour at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification of Adhesion: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

-

Data Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of carotegrast methyl and the general workflow of the cell adhesion assays.

Caption: Mechanism of action of carotegrast methyl.

Caption: General workflow for cell adhesion assays.

Conclusion

Carotegrast methyl, through its active metabolite, effectively inhibits the interaction between α4-integrins on leukocytes and the adhesion molecules VCAM-1 and MAdCAM-1 on the vascular endothelium. This targeted inhibition of leukocyte trafficking provides a potent anti-inflammatory effect, particularly in the gastrointestinal tract. The quantitative binding data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of α4-integrin antagonism.

References

Carotegrast Methyl for In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known by its development code AJM300, is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. The mechanism of action involves the inhibition of α4-integrin, a key adhesion molecule on the surface of lymphocytes. By blocking the interaction of α4β1 and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), carotegrast methyl effectively prevents the trafficking and infiltration of inflammatory lymphocytes into the gastrointestinal tract. This targeted approach makes it a promising therapeutic agent for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. In preclinical studies, carotegrast methyl has demonstrated efficacy in mouse models of colitis, preventing the development of intestinal inflammation.

Data Presentation

The following table summarizes the quantitative data from a key in vivo mouse study evaluating the efficacy of carotegrast methyl in a colitis model.

| Parameter | Dosage/Concentration | Administration Route | Mouse Model | Key Findings | Reference |

| Inhibition of Lymphocyte Homing | 0.3, 3, 30 mg/kg | Single oral gavage | BALB/c mice | Dose-dependent inhibition of lymphocyte homing to Peyer's patches and an increase in peripheral lymphocyte counts. | [Sugiura et al., 2013] |

| Prevention of Colitis | 0.03%, 0.1%, 0.3%, 1% in diet | Oral (in diet) | Adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice | Dose-dependent prevention of colitis development, as assessed by stool consistency, colon weight, and histological score. Significant inhibition of T-cell infiltration into the lamina propria. | [Sugiura et al., 2013] |

| Comparison to Antibody Blockade | 1% in diet | Oral (in diet) | Adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice | The maximum efficacy of 1% carotegrast methyl in the diet was comparable to that of a saturating dose of an anti-α4 integrin monoclonal antibody. | [Sugiura et al., 2013] |

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by carotegrast methyl.

Experimental Protocols

Adoptive Transfer Colitis Mouse Model

This protocol describes the induction of colitis in immunodeficient mice by the transfer of pathogenic T cells, a widely used model to study IBD.

Materials:

-

Donor mice: IL-10 deficient (IL-10-/-) mice on a BALB/c background

-

Recipient mice: Severe combined immunodeficient (SCID) mice on a BALB/c background

-

Carotegrast methyl (AJM300)

-

Powdered mouse chow

-

Sterile PBS

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry: Anti-CD4, Anti-CD45RB

-

Cell isolation kit (e.g., CD4+ T cell isolation kit)

-

Sterile syringes and needles

Protocol:

-

Isolation of Pathogenic T Cells:

-

Euthanize IL-10-/- donor mice and aseptically harvest spleens.

-

Prepare a single-cell suspension from the spleens in sterile PBS.

-

Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

-

Stain the isolated CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.

-

Using a flow cytometer, sort the CD4+CD45RBhigh T cell population. These are the pathogenic naive T cells that will induce colitis.

-

Wash the sorted cells with sterile PBS and resuspend at a concentration of 2 x 106 cells/mL.

-

-

Adoptive Transfer:

-

Inject each recipient SCID mouse intraperitoneally with 0.5 mL of the cell suspension (1 x 106 cells).

-

-

Carotegrast Methyl Administration:

-

Prepare diets containing carotegrast methyl at concentrations of 0.03%, 0.1%, 0.3%, and 1% by mixing the compound with powdered mouse chow. A control group should receive the powdered chow without the drug.

-

Provide the respective diets to the different groups of mice ad libitum, starting from the day of the adoptive transfer.

-

-

Monitoring and Assessment of Colitis:

-

Monitor the mice daily for clinical signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.

-

After a predetermined experimental period (e.g., 6-8 weeks), euthanize the mice.

-

Measure the colon length and weight.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.

-

Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of T cell infiltration.

-

-

Histological Analysis:

-

Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score the sections for the severity of inflammation based on the extent of inflammatory cell infiltration, epithelial hyperplasia, and goblet cell depletion.

-

Lymphocyte Homing Assay

This protocol is used to assess the effect of carotegrast methyl on the migration of lymphocytes to Peyer's patches.

Materials:

-

BALB/c mice

-

Carotegrast methyl

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calcein-AM (or other fluorescent cell tracker)

-

Sterile PBS

-

Flow cytometer

Protocol:

-

Preparation of Labeled Lymphocytes:

-

Isolate mesenteric lymph node cells from donor BALB/c mice.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Wash the labeled cells and resuspend in sterile PBS.

-

-

Drug Administration:

-

Administer carotegrast methyl (0.3, 3, or 30 mg/kg) or vehicle to recipient BALB/c mice via oral gavage.

-

-

Cell Injection:

-

One hour after drug administration, inject the labeled lymphocytes intravenously into the recipient mice.

-

-

Tissue Harvest and Analysis:

-

One hour after cell injection, euthanize the mice and harvest the Peyer's patches.

-

Prepare single-cell suspensions from the Peyer's patches.

-

Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have homed to the Peyer's patches.

-

Concurrently, collect peripheral blood to measure the number of circulating labeled lymphocytes.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating carotegrast methyl in a mouse model of colitis.

Application Notes and Protocols for Carotegrast Methyl in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally active small-molecule prodrug.[1] Its active metabolite, Carotegrast (HCA2969), functions as a potent and selective antagonist of α4-integrins, specifically targeting both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[2][3] Integrins are critical cell adhesion molecules involved in leukocyte trafficking and recruitment to sites of inflammation.[4] By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Carotegrast effectively inhibits the adhesion and extravasation of inflammatory cells.[5] This mechanism of action makes Carotegrast methyl a valuable therapeutic agent for inflammatory conditions such as ulcerative colitis.

These application notes provide detailed protocols for the in vitro administration of Carotegrast methyl's active metabolite, Carotegrast (HCA2969), in cell culture systems to study its effects on α4-integrin-mediated cell adhesion.

Mechanism of Action: α4-Integrin Antagonism

Carotegrast (HCA2969) competitively binds to α4β1 and α4β7 integrins on the surface of leukocytes. This binding prevents the interaction of these integrins with their respective ligands, VCAM-1 on vascular endothelial cells and MAdCAM-1 on mucosal endothelial cells. The inhibition of this interaction is a key step in preventing the migration of inflammatory cells from the bloodstream into tissues.

Caption: Carotegrast inhibits leukocyte-endothelial cell adhesion.

Quantitative Data

The following tables summarize the in vitro potency of Carotegrast's active metabolite, HCA2969.

Table 1: Binding Affinity (KD) of HCA2969 to Human and Mouse α4-Integrins

| Integrin | Cell Line | KD (nM) |

| Human α4β1 | Jurkat | 0.32 |

| Human α4β7 | RPMI-8866 | 0.46 |

| Mouse α4β7 | TK-1 | 0.20 |

Data sourced from Sugiura et al. (2013).

Table 2: Inhibitory Concentration (IC50) of HCA2969 on Integrin-Ligand Binding

| Integrin-Ligand Interaction | Cell Line | IC50 (nM) |

| Human α4β1 - VCAM-1 | Jurkat | 5.8 |

| Human α4β7 - MAdCAM-1 | RPMI-8866 | 1.4 |

| Mouse α4β7 - MAdCAM-1 | TK-1 | 26 |

Data sourced from Sugiura et al. (2013).

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol details the methodology to assess the inhibitory effect of Carotegrast (HCA2969) on the adhesion of α4-integrin-expressing cells to their respective ligands.

Materials:

-

Cell Lines:

-

Jurkat cells (expressing α4β1 integrin)

-

RPMI-8866 cells (expressing α4β7 integrin)

-

-

Recombinant Proteins:

-

Human VCAM-1/Fc Chimera

-

Human MAdCAM-1/Fc Chimera

-

-

Compound: Carotegrast (HCA2969)

-

Reagents:

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Calcein-AM (or other fluorescent cell stain)

-

-

Equipment:

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

Cell culture incubator (37°C, 5% CO2)

-

Experimental Workflow:

References

- 1. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eapharma.co.jp [eapharma.co.jp]

- 5. A Small Molecule, Which Competes with MAdCAM-1, Activates Integrin α4β7 and Fails to Prevent Mucosal Transmission of SHIV-SF162P3 - PMC [pmc.ncbi.nlm.nih.gov]

Solubilizing Carotegrast Methyl for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotegrast methyl, a potent and selective small-molecule antagonist of α4-integrin, holds significant promise for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. As a prodrug, it is metabolized in the liver to its active form, carotegrast, which inhibits the interaction between α4β1 and α4β7 integrins on leukocytes and their corresponding endothelial ligands, VCAM-1 and MAdCAM-1. This blockade prevents the trafficking and infiltration of inflammatory cells into the gastrointestinal tract. Due to its hydrophobic nature and poor water solubility, appropriate solubilization is critical for its use in experimental settings. These application notes provide detailed protocols for the solubilization of carotegrast methyl for both in vitro and in vivo studies, along with relevant physicochemical data and a description of its mechanism of action.

Physicochemical Properties of Carotegrast Methyl

A thorough understanding of the physicochemical properties of carotegrast methyl is essential for developing effective solubilization strategies. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₆Cl₂N₄O₅ | [1] |

| Molar Mass | 569.44 g/mol | [1] |

| Water Solubility | 0.00165 mg/mL | [2] |

| logP | 4.1 - 4.73 | [2] |

| DMSO Solubility | ≥ 60 mg/mL (up to 100 mg/mL with sonication) | [3] |

| Appearance | Solid | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action: α4-Integrin Antagonism

Carotegrast methyl is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. Carotegrast is a dual antagonist of α4β1 and α4β7 integrins. In inflammatory conditions such as ulcerative colitis, the expression of vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) is upregulated on endothelial cells in the gut. These molecules act as ligands for α4β1 and α4β7 integrins, which are expressed on the surface of leukocytes. The binding of integrins to their ligands facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into the intestinal tissue, perpetuating the inflammatory cascade. Carotegrast competitively binds to α4β1 and α4β7 integrins, thereby blocking their interaction with VCAM-1 and MAdCAM-1, respectively. This inhibition of leukocyte adhesion and infiltration into the inflamed gut mucosa is the primary mechanism by which carotegrast methyl exerts its therapeutic effect.

Experimental Protocols

In Vitro Solubilization and Use

Due to its poor aqueous solubility, carotegrast methyl requires an organic solvent for the preparation of stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Materials:

-

Carotegrast methyl powder

-

High-purity, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)

-

-

Procedure:

-

Weigh out 5.694 mg of carotegrast methyl powder and place it into a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

-

For concentrations at the higher end of the solubility limit (e.g., 100 mg/mL), gentle warming to 37°C and sonication in an ultrasonic bath for a few minutes may be necessary to achieve complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

Protocol for Diluting into Aqueous Medium for Cell-Based Assays:

-

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in the experiment.

-

To prevent precipitation ("crashing out") upon dilution into an aqueous medium, it is crucial to add the DMSO stock solution to the pre-warmed medium while vortexing.

-

-

Procedure:

-

Pre-warm the cell culture medium or buffer to 37°C.

-

While gently vortexing or stirring the pre-warmed medium, add the required volume of the carotegrast methyl DMSO stock solution dropwise.

-

Continue mixing for at least 30 seconds to ensure homogeneity.

-

Visually inspect the final solution for any signs of precipitation before adding it to the cells.

-

Example Experimental Workflow: Leukocyte-Endothelial Cell Adhesion Assay

This assay is designed to model the adhesion of leukocytes to endothelial cells, a key step in the inflammatory process that is inhibited by carotegrast.

In Vivo Solubilization and Administration

For oral administration in animal models, carotegrast methyl is typically prepared as a suspension.

Protocol for Preparing an Oral Suspension:

-

Materials:

-

Carotegrast methyl powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic bath

-

-

Procedure (Example for a 1.25 mg/mL suspension):

-

Prepare a 12.5 mg/mL stock solution of carotegrast methyl in DMSO.

-

To prepare 1 mL of the final suspension, take 100 µL of the 12.5 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to the mixture and vortex or sonicate to form a stable suspension.

-

The final concentrations of the components will be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Protocol for Oral Gavage in Mice:

-

Animal Handling and Dosing Volume:

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

The maximum recommended oral gavage volume for mice is 10 mL/kg.

-

Use an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

-

-

Procedure:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

-

Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

-

Slowly administer the prepared carotegrast methyl suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress after the procedure.

-

Example Experimental Workflow: Chemically-Induced Colitis Model in Mice

Models such as TNBS- or oxazolone-induced colitis are commonly used to study IBD.

Conclusion

The successful use of carotegrast methyl in experimental research hinges on its proper solubilization. For in vitro studies, the use of a DMSO stock solution with careful dilution into aqueous media is recommended to avoid precipitation and cytotoxicity. For in vivo oral administration, the preparation of a stable suspension using a combination of DMSO, PEG300, Tween-80, and saline is an effective approach. The protocols provided herein offer a starting point for researchers to effectively utilize this promising α4-integrin antagonist in their studies of inflammatory diseases. It is always recommended to perform pilot studies to optimize the solubilization and administration protocols for specific experimental systems.

References

Application Notes and Protocols: Carotegrast Methyl for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, an oral small-molecule α4-integrin antagonist, is an emerging therapeutic agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2] It functions by inhibiting the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby impeding the migration of inflammatory cells into the gastrointestinal tissue.[1][3][4] Carotegrast methyl has been approved in Japan for the induction of remission in patients with moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.

Important Note on Combination Therapy: A comprehensive review of the current scientific literature reveals a notable absence of published clinical trial data regarding the efficacy and safety of carotegrast methyl when used in combination with other IBD treatments, such as biologics (e.g., anti-TNFα agents, vedolizumab), immunomodulators (e.g., azathioprine), or Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore based on the available data for carotegrast methyl as a monotherapy for the induction of remission.

Data Presentation

The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and real-world observational studies on the efficacy and safety of carotegrast methyl in patients with moderately active ulcerative colitis.

Table 1: Efficacy of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial (NCT03531892) at Week 8

| Outcome Measure | Carotegrast Methyl (960 mg TID, n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |

| Clinical Response | 45% | 21% | 3.30 (1.73–6.29) | 0.00028 |

| Clinical Remission | 27% | 11% | 3.14 (1.42–6.96) | 0.0049 |

| Symptomatic Remission | 30% | 15% | 2.45 (1.19–5.02) | 0.015 |

| Endoscopic Improvement | 47% | 24% | 2.87 (1.54–5.35) | 0.00084 |

| Endoscopic Remission | 29% | 13% | 2.75 (1.29–5.85) | 0.0086 |

TID: three times a day; CI: Confidence Interval.

Table 2: Safety Profile of Carotegrast Methyl in a Phase 3 Randomized Controlled Trial (NCT03531892) over 24 Weeks

| Adverse Event | Carotegrast Methyl (n=102) | Placebo (n=101) |

| Any Adverse Event | 38% | 39% |

| Most Common AE: Nasopharyngitis | 10% | 11% |

| Serious Adverse Events | 1% (anal abscess, unrelated to study drug) | 0% |

| Adverse Events Leading to Discontinuation | 11.1% (in a real-world study) | N/A |

Data presented as the percentage of patients experiencing the event.

Table 3: Efficacy of Carotegrast Methyl in Real-World Studies

| Study Type | Number of Patients | Key Efficacy Outcome(s) |

| Prospective Cohort Study | 50 | 45% clinical remission at week 8; 52% clinical remission at week 24 (for those continuing treatment). |

| Multicenter Retrospective Cohort Study | 62 | 48.4% clinical remission at time of discontinuation. |

| Single-Center Retrospective Study | 14 | 64% endoscopic improvement; 57% endoscopic remission (median treatment duration 8 weeks). |

Signaling Pathway

The therapeutic effect of carotegrast methyl is achieved through the inhibition of leukocyte trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.

Caption: Mechanism of action of carotegrast methyl.

Experimental Protocols

The following is a detailed protocol based on the methodology of the Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for carotegrast methyl in patients with moderately active ulcerative colitis.

1. Study Objectives

-

Primary Objective: To evaluate the efficacy of AJM300 (carotegrast methyl) compared to placebo in inducing a clinical response at Week 8.

-

Secondary Objectives: To assess other efficacy endpoints including clinical remission, symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and tolerability of AJM300.

2. Study Design

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Phases:

-

Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.

-

Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic remission or cessation of rectal bleeding at Week 8 could continue their assigned treatment.

-

Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with AJM300.

-

3. Patient Population

-

Inclusion Criteria:

-

Age: 20-75 years.

-

Diagnosis: Established diagnosis of ulcerative colitis.

-

Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.

-

Endoscopic Evidence: Mayo endoscopic subscore of ≥2.

-

Rectal Bleeding: Rectal bleeding subscore of ≥1.

-

Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid (mesalazine).

-

-

Exclusion Criteria:

-

Severe UC or imminent need for surgery.

-

Use of corticosteroids, biologics, or immunomodulators within a specified washout period.

-

History of major surgery of the gastrointestinal tract.

-

Presence of an active infection.

-

4. Treatment Regimen

-

Investigational Drug: Carotegrast methyl (AJM300) 960 mg.

-

Control: Matching placebo.

-

Administration: Oral, three times daily, after meals.

-

Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24 weeks.

5. Randomization and Blinding

-

Allocation Ratio: 1:1 (AJM300:Placebo).

-

Method: Centralized dynamic allocation using a minimization method.

-

Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy (<4 weeks vs. ≥4 weeks).

-

Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).

6. Efficacy and Safety Assessments

-

Efficacy Assessments:

-

Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The score comprises four components: stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.

-

Endoscopy: Performed at baseline and Week 8.

-

-

Primary Endpoint Definition:

-

Clinical Response at Week 8: Defined as a reduction in Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1, and an endoscopic subscore of ≤1.

-

-

Safety Assessments:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Vital signs.

-

12-lead electrocardiograms (ECGs).

-

Laboratory tests (hematology, serum chemistry, urinalysis).

-

7. Statistical Analysis

-

Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least one dose of the study drug.

-

Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.

-

Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chi-squared test. Continuous variables were analyzed using appropriate parametric or non-parametric tests.

Experimental Workflow Diagram

The following diagram outlines the workflow of the Phase 3 clinical trial for carotegrast methyl.

Caption: Workflow of the Phase 3 clinical trial of carotegrast methyl.

References

Application Notes and Protocols: Assessing Carotegrast Methyl Efficacy in Preclinical Colitis Models

For Researchers, Scientists, and Drug Development Professionals